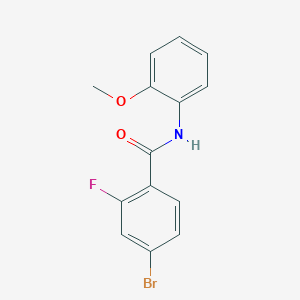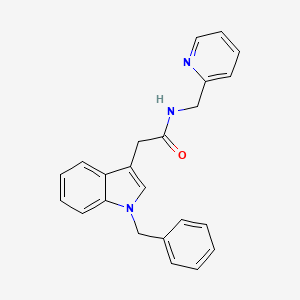![molecular formula C17H15F3N6O2 B2846660 2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 2034295-18-4](/img/structure/B2846660.png)
2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C17H15F3N6O2 and its molecular weight is 392.342. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is dipeptidyl peptidase IV (DPP-IV) . DPP-IV is an enzyme responsible for breaking down incretin hormones in the body, which play a crucial role in regulating blood glucose levels .
Mode of Action
This compound acts as a potent and selective inhibitor of DPP-IV . By inhibiting DPP-IV, it prevents the breakdown of incretin hormones, thereby increasing their concentration in the blood . This leads to increased insulin secretion and decreased glucagon release, resulting in lower blood glucose levels .
Biochemical Pathways
The inhibition of DPP-IV affects the incretin hormone pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released by the intestines in response to food intake. They stimulate insulin secretion from the pancreas and inhibit glucagon release, helping to regulate blood glucose levels . By preventing the breakdown of these hormones, DPP-IV inhibitors prolong their action and enhance their beneficial effects on blood glucose control .
Pharmacokinetics
The compound has been found to have excellent oral bioavailability in preclinical species . This suggests that it is well absorbed from the gastrointestinal tract and is able to reach effective concentrations in the body when administered orally .
Result of Action
The result of the compound’s action is an improvement in blood glucose control . By increasing the levels of active incretin hormones, it enhances insulin secretion and inhibits glucagon release, leading to a reduction in blood glucose levels . This makes it a potentially effective treatment for conditions characterized by hyperglycemia, such as type 2 diabetes .
Biochemical Analysis
Biochemical Properties
In biochemical reactions, 2-oxo-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1,2-dihydro-1,8-naphthyridine-3-carboxamide acts as an inhibitor of DPP-IV . This enzyme is involved in the inactivation of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels . By inhibiting DPP-IV, this compound prolongs the action of incretin hormones, thereby helping to regulate blood glucose levels .
Cellular Effects
At the cellular level, this compound influences cell function by impacting cell signaling pathways related to glucose metabolism . Specifically, by inhibiting DPP-IV, it enhances the signaling of incretin hormones, which promote insulin secretion and inhibit glucagon release . This leads to a decrease in blood glucose levels .
Properties
IUPAC Name |
2-oxo-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-1H-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N6O2/c18-17(19,20)10-3-5-26-12(7-10)24-25-13(26)8-22-15(27)11-6-9-2-1-4-21-14(9)23-16(11)28/h1-2,4,6,10H,3,5,7-8H2,(H,22,27)(H,21,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDRXAWRBIIMVBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2CNC(=O)C3=CC4=C(NC3=O)N=CC=C4)CC1C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

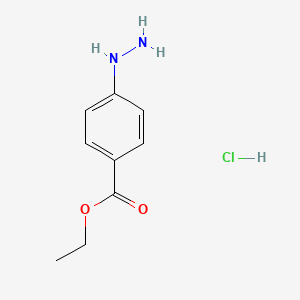
![2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2846581.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[5-(2-methylphenyl)-2H-1,2,3,4-tetrazol-2-yl]acetamide](/img/structure/B2846583.png)

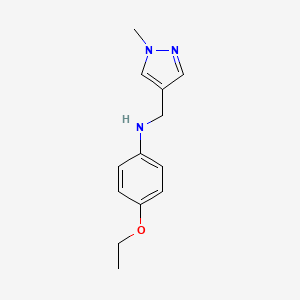
![1-(4-Chlorophenyl)-3-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]urea](/img/structure/B2846587.png)
![N-(3-chlorophenyl)-1-[(2-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2846590.png)
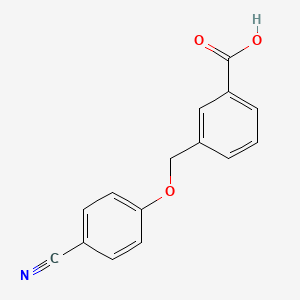
![(3R)-5-Methoxyspiro[1,2-dihydroindene-3,2'-azetidine]](/img/structure/B2846594.png)

![2-(2-Hydroxyethyl)-7-methyl-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2846598.png)
